Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate
Description
Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is a halogenated benzo[b]thiophene derivative characterized by a chlorine substituent at the 7-position and an ester group at the 2-position. Its molecular formula is C₁₁H₉ClO₂S, with a molecular weight of 256.71 g/mol (CAS: 90407-15-1) . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity and structural versatility. For instance, it serves as a precursor in the synthesis of gefitinib analogues with anti-tumor activity and antimicrobial agents targeting multidrug-resistant pathogens .
Properties
IUPAC Name |
ethyl 7-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWRJGPKZNEBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356347 | |
| Record name | Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90407-15-1 | |
| Record name | Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzo[b]thiophenes
- Sulfoxides and sulfones
- Alcohols and aldehydes
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to be modified into various derivatives that exhibit biological activity.
Case Study: Synthesis of Drug Intermediates
Research indicates that this compound can be utilized in the synthesis of different drug intermediates, particularly in the development of anti-inflammatory and anti-cancer agents. For example, the chlorinated derivative has shown potential in creating compounds that inhibit specific cancer cell lines, making it a valuable scaffold for drug discovery .
Agricultural Applications
The compound has demonstrated significant pesticidal properties, making it useful in agricultural formulations.
Pesticidal Efficacy
Studies have shown that formulations containing this compound can effectively control various pests, including aquatic organisms and fungi. For instance, a formulation containing this compound was tested against Schistosoma mansoni and showed excellent control rates .
Table 1: Pesticidal Activity of this compound
| Target Organism | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Golden Carp | 2 | 100 |
| Snails | 2 | 100 |
| Verticillium alboatrum | 100 | 100 |
| Trichophyton mentagrophytes | 100 | 100 |
These results indicate that the compound can be formulated into effective pesticides, either in liquid or dust forms, depending on the target organism and application method .
Synthesis and Chemical Reactions
The synthesis of this compound involves several chemical reactions that enhance its utility in both medicinal and agricultural contexts.
Synthesis Pathways
Research highlights various synthetic pathways for producing this compound, often involving chlorination and esterification processes. The ability to modify its structure opens avenues for creating analogs with improved efficacy or reduced toxicity .
Table 2: Synthetic Routes for this compound
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Chlorination | Chlorine gas, benzo[b]thiophene | High |
| Esterification | Ethanol, acid catalyst | Moderate |
| Coupling Reaction | Various amines | Variable |
Mechanism of Action
The mechanism of action of Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 7-chlorobenzo[b]thiophene-2-carboxylate with analogous benzo[b]thiophene derivatives, focusing on structural features , synthetic methods , physical properties , and biological applications .
Structural and Functional Group Variations
Key Observations :
- Halogen Position : The 7-chloro substituent in the target compound contrasts with 5-bromo (in ethyl 5-bromo derivative ) and 6-chloro (in 6-chloro-3-hydroxy acid ), affecting electronic properties and reactivity.
- Ester vs. Acid : Carboxylic acid derivatives (e.g., 6-chloro-3-hydroxy) exhibit lower molecular weights and higher polarity compared to ester analogues, influencing solubility and bioavailability .
Key Observations :
- Halogen Influence : Bromine substituents (e.g., in 7-bromo derivative ) may require milder reaction conditions compared to chlorine due to differences in electronegativity and leaving-group ability.
- Functionalization: Hydroxy and amino derivatives (e.g., 5-hydroxy-3-methyl , 5-amino ) are synthesized via post-functionalization of ester intermediates, enabling diverse pharmacological applications.
Key Observations :
- Anti-Tumor Activity: Ethyl 5-(7-methoxyquinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate exhibits potent anti-tumor activity (IC₅₀ = 0.2 µM), highlighting the importance of quinazoline moieties in enhancing efficacy .
- Safety : Methyl derivatives (e.g., methyl 7-chloro ) may pose higher toxicity risks compared to ethyl esters due to metabolic differences.
Biological Activity
Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 240.71 g/mol. The compound features a benzo[b]thiophene core, which is characterized by a fused benzene and thiophene ring, with an ethyl ester group at the carboxylic acid position. The presence of chlorine at the 7-position influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the halogenation of benzo[b]thiophene followed by esterification processes. Recent advancements have utilized microwave-assisted synthesis techniques to improve yields and reduce reaction times, highlighting the compound's accessibility for further studies .
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For example, studies have demonstrated that derivatives of benzo[b]thiophenes can inhibit the growth of various bacterial strains, including Staphylococcus aureus. In vitro assays have shown that certain concentrations can effectively reduce bacterial viability without significant cytotoxic effects on mammalian cells .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (such as A549 lung adenocarcinoma cells) revealed that this compound exhibits low toxicity at concentrations up to 128 µg/mL. This suggests a favorable therapeutic window for potential applications in cancer treatment .
Inhibition of Enzymatic Activity
Studies have also focused on the compound's ability to inhibit specific enzymes involved in bacterial pathogenesis. For instance, it has been shown to downregulate the expression of key virulence factors in enteropathogenic E. coli, indicating its potential as an anti-infective agent .
Case Studies
- Antistaphylococcal Activity : A study evaluated the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that at a concentration of 50 µM, the compound inhibited biofilm formation significantly, suggesting its potential application in treating resistant infections .
- Cytotoxicity Against Cancer Cells : In a cytotoxicity assay against various cancer cell lines, this compound demonstrated selective toxicity towards A549 cells while sparing normal fibroblast cells, highlighting its specificity and reduced side effects compared to conventional chemotherapeutics .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl Benzo[b]thiophene-2-carboxylate | Lacks chlorine substitution | |
| Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | Tetrahydro derivative with additional saturation | |
| This compound | Contains chlorine; exhibits notable biological activity |
Q & A
Q. Table 1: Comparative Bioactivity of Chlorinated Benzo[b]thiophene Derivatives
| Compound | Substituent Position | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|---|
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 6-Cl | 12.5 | >100 |
| This compound | 7-Cl | 8.2 | 62.4 |
| Parent (no Cl) | None | 25.0 | >100 |
Data adapted from structural analogs .
Advanced: How can computational methods guide the optimization of this compound's pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics simulations : Predict metabolic stability by modeling esterase hydrolysis rates (t₁/₂ = 45 min in human plasma) .
- QSAR modeling : Correlate logP (2.8) with cellular permeability; suggest methyl-to-ethyl ester modifications to enhance blood-brain barrier penetration .
- Docking studies : Identify metabolically labile sites (e.g., CYP3A4 binding pockets) for targeted deuteration, improving metabolic stability by 3-fold .
Advanced: What strategies resolve contradictory reports on the anticancer activity of this compound derivatives?
Methodological Answer:
- Standardized SAR studies : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) under controlled hypoxia (1% O₂) to isolate hypoxia-inducible factor (HIF)-mediated effects .
- Crystallographic analysis : Resolve binding discrepancies (IC₅₀ = 1.8–15 μM) by analyzing compound-DNA topoisomerase IIα complexes (PDB ID: 1ZXM) .
- Metabolomic profiling : Identify off-target effects (e.g., glutathione depletion) using LC-MS/MS to explain cytotoxicity variations .
Advanced: Which spectroscopic techniques provide the most reliable structural confirmation for novel this compound analogs?
Methodological Answer:
- ¹H/¹³C NMR (400 MHz+) : Aromatic coupling patterns (e.g., J = 2.1 Hz for para-Cl protons) confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Differentiates positional isomers via Cl isotope patterns (e.g., m/z 255.02 [M+H]⁺ with Δ 1.997 Da for ³⁵Cl/³⁷Cl) .
- Single-crystal XRD : Definitively establishes 7-Cl orientation (C–Cl bond length = 1.74 Å, R-factor <0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
